![molecular formula C20H18ClN3O4 B2364278 Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899724-30-2](/img/structure/B2364278.png)
Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,8-naphthyridine ring, which is a two-ring system with three nitrogen atoms. Attached to this ring are various functional groups, including a carboxylate ester (CO2CH3), a ketone (C=O), and an amine (NH2). The compound also contains chlorine and methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The compound contains several functional groups that could potentially react, including the carboxylate ester, the ketone, and the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylate ester and the amine would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Antibacterial Agents
Research in the field of medicinal chemistry has explored derivatives of naphthyridine, such as the compound , for their antibacterial properties. For instance, Egawa et al. (1984) synthesized compounds with variations at the C-7 position of the naphthyridine ring, identifying several analogs with significant antibacterial activity against both in vitro and in vivo models. These studies contribute to the understanding of structure-activity relationships and the development of new antibacterial agents Egawa et al., 1984.
Synthesis and Chemical Properties
The synthesis and chemical properties of naphthyridine derivatives have been extensively investigated. For example, Takeuchi and Hamada (1976) detailed the preparation of naphthyridine derivatives and their subsequent reactions to form various chemically interesting compounds. These studies are vital for understanding the chemical behavior and potential applications of naphthyridine derivatives in various fields, including pharmaceuticals and materials science Takeuchi & Hamada, 1976.
Enzyme Inhibition and Pharmacological Potential
Several studies have focused on the modification of the naphthyridine structure to evaluate its potential as enzyme inhibitors or modulators of biological pathways. Björk et al. (1996) synthesized thieno[2,3-c]-1,5-naphthyridines to investigate their effects on gastric H+,K+-ATPase activity, a key enzyme in acid secretion pathways. Although the compounds did not exhibit high inhibitory potency, this research highlights the potential of naphthyridine derivatives in developing pharmacological agents Björk et al., 1996.
Anticancer Drug Intermediates
The compound has been identified as an important intermediate in the synthesis of biologically active anticancer drugs. Zhang et al. (2019) developed an efficient synthesis method for a related compound, highlighting its significance in the preparation of anticancer agents. This research underscores the role of naphthyridine derivatives in medicinal chemistry, particularly in developing treatments for cancer Zhang et al., 2019.
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it has biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used in the synthesis of other compounds .
properties
IUPAC Name |
methyl 1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-11-4-6-13(21)8-16(11)23-17(25)10-24-9-15(20(27)28-3)18(26)14-7-5-12(2)22-19(14)24/h4-9H,10H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXDJAXFKVGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
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